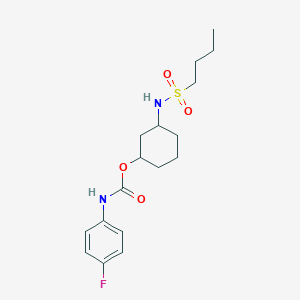

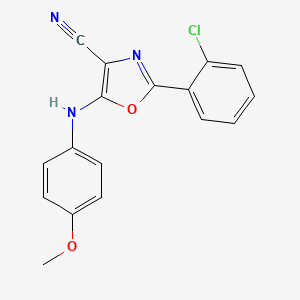

![molecular formula C17H16F3NOS B2382404 N-[2-(トリフルオロメチル)ベンジル]-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-カルボキサミド CAS No. 1252893-89-2](/img/structure/B2382404.png)

N-[2-(トリフルオロメチル)ベンジル]-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a benzothiophene ring (a sulfur-containing heterocycle) and a trifluoromethyl group attached to a benzyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve the formation of amide bonds and the use of column chromatography for purification .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, infrared spectroscopy, and NMR spectroscopy .Chemical Reactions Analysis

The trifluoromethyl group is known to be a key functional group in many organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group and the benzothiophene ring .科学的研究の応用

FDA承認トリフルオロメチル基含有医薬品

トリフルオロメチル(TFM、-CF3)基は、過去20年間でFDA承認された多くの医薬品に見られます . この基は、さまざまな疾患や障害の合成と使用を含む、潜在的な医薬品分子に組み込まれています .

鈴木・宮浦カップリング

この化合物は、広く適用されている遷移金属触媒による炭素-炭素結合形成反応である鈴木・宮浦(SM)カップリングで使用できます . このプロセスには、比較的安定しており、容易に調製でき、環境に優しい有機ホウ素試薬を使用します .

フルオロスピロインドール誘導体の合成

この化合物は、キラルフルオロスピロインドール誘導体の合成に使用できます。 これらの誘導体は、優れたジアステレオ選択性とエナンチオ選択性で高収率で合成されます .

生物学的に興味深いイソクマリンの合成

この化合物は、生物学的に興味深い4-(トリフルオロメチルチオ/トリフルオロメチルセレノ)イソクマリンの合成に使用できます .

化学変換の促進

この化合物は、転位、官能基の脱保護、縮合、ヒドロアリール化、トリフルオロアルキル化など、さまざまな化学変換を促進できます .

新規N-((1H-ベンゾ[d]イミダゾール

この化合物は、チアゾールとイミダゾール両方の部分を含む、良好な活性プロファイルを持つ新しいハイブリッド分子の合成に使用できます .

将来の方向性

特性

IUPAC Name |

N-[[2-(trifluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NOS/c18-17(19,20)13-7-3-1-6-12(13)10-21-16(22)15-9-11-5-2-4-8-14(11)23-15/h1,3,6-7,9H,2,4-5,8,10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJDTPNPJFPMCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B2382321.png)

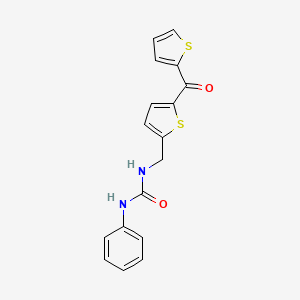

![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2382323.png)

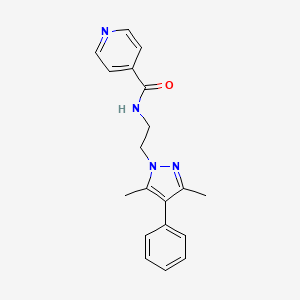

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2382326.png)

![N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2382328.png)

![2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2382332.png)

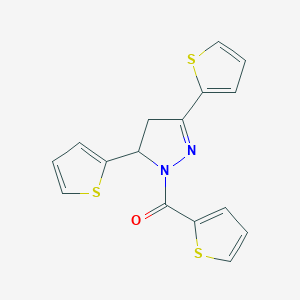

![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)

![2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382343.png)